molecular formula C9H9NaO4S B13199597 Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate

Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate

Cat. No.: B13199597
M. Wt: 236.22 g/mol
InChI Key: YCKJZUSBMUEFSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H9NaO4S

Molecular Weight

236.22 g/mol

IUPAC Name

sodium;5-methoxycarbonyl-2-methylbenzenesulfinate

InChI

InChI=1S/C9H10O4S.Na/c1-6-3-4-7(9(10)13-2)5-8(6)14(11)12;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

YCKJZUSBMUEFSP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

The primary precursor for synthesizing sodium methoxycarbonyl-methylbenzenesulfinate is a methoxycarbonyl-substituted aromatic compound, typically methyl or ethyl esters of aromatic rings bearing methyl groups at specific positions. The aromatic ring must be appropriately functionalized to facilitate sulfonation.

Sulfonation Process

The core step involves introducing a sulfonate group onto the aromatic ring via electrophilic aromatic substitution, which is achieved by reacting the precursor with sulfur trioxide or sulfonyl chlorides in the presence of a suitable solvent such as dichloromethane or chlorobenzene.

Methodology:

  • Dissolution of 4-methylbenzenesulfonyl chloride (or other positional isomers) in dichloromethane.
  • Dropwise addition into an aqueous solution of sodium sulfite, with concurrent addition of sodium hydroxide to maintain alkalinity (pH control).
  • The reaction proceeds at controlled temperatures (often 0–25°C) to prevent over-sulfonation or decomposition.

This process results in the formation of sodium 4-methylbenzenesulfinate, which can be further functionalized to introduce the methoxycarbonyl group.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0–25°C Maintains selectivity and minimizes side reactions
pH Alkaline (~pH 8–10) Ensures sulfonation proceeds efficiently
Solvent Dichloromethane or chlorinated hydrocarbons Facilitates phase separation and product isolation

Purification

Post-reaction, the mixture undergoes solvent removal via distillation, followed by washing, filtration, and drying to isolate the sodium salt of the sulfinic acid derivative.

Reaction of Aromatic Sulfonyl Chlorides with Sodium Sulfite

This method, detailed in patent literature, involves the direct conversion of aromatic sulfonyl chlorides into sodium sulfinates.

Procedure

  • Dissolve 4-methylbenzenesulfonyl chloride in dichloromethane.
  • Add dropwise into an aqueous solution of sodium sulfite, with simultaneous addition of sodium hydroxide to maintain alkalinity.
  • The mixture is stirred at ambient temperature, allowing the sulfonyl chloride to hydrolyze and form the sodium sulfinate.
  • The organic solvent is then removed by distillation, leaving an aqueous solution of sodium 4-methylbenzenesulfinate.
  • Crystallization, filtration, and drying yield the pure sodium salt.

Advantages

  • This method minimizes hydrolysis of sulfonyl chlorides.
  • It allows for higher yields and cleaner product isolation.
  • Suitable for large-scale industrial synthesis.

Oxidative Methods Using Sulfur Dioxide Surrogates

Use of DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide))

Odell et al. (2019) reported a versatile route for synthesizing sodium arylsulfinates from aryl bromides using DABSO as a sulfur dioxide surrogate, which can be adapted for aromatic compounds bearing methoxycarbonyl groups.

Process:

  • Aryl bromide reacts with magnesium or lithium reagents to form aryl metal intermediates.
  • These intermediates are trapped with DABSO, generating sulfinic acid derivatives.
  • Subsequent neutralization with sodium carbonate yields sodium arylsulfinates, including the methoxycarbonyl derivative if the starting material contains the appropriate substituents.

Reaction Conditions

Parameter Typical Range Notes
Temperature -78°C to room temperature Ensures selectivity
Reagents Aryl bromides, Mg or BuLi, DABSO Key to successful sulfinylation

Yield Data

Substituent Yield (%) Reference
H 72–85 Odell et al.
4-Ph 42–87 Odell et al.
4-CF3 48–91 Odell et al.

This method is highly adaptable, allowing for the synthesis of various substituted sodium sulfinates.

Friedel–Crafts-Type Sulfination of Aromatic Rings

Wang, Zhang, and co-workers (2018) demonstrated a direct sulfination of arenes using DABSO in the presence of aluminum chloride (AlCl₃).

Procedure

  • React arenes bearing electron-donating or halide groups with DABSO and AlCl₃.
  • The reaction proceeds via electrophilic aromatic substitution, attaching the sulfonate group directly to the aromatic ring.
  • The resulting sulfonate salts are neutralized with sodium carbonate to produce sodium sulfinates.

Reaction Conditions

Parameter Range Notes
Catalyst AlCl₃ Facilitates electrophilic substitution
Solvent Dichloromethane Solvent for sulfonation
Temperature Ambient For optimal selectivity

Yield and Scope

  • Electron-donating groups enhance yields.
  • Nitro groups tend to deactivate the ring, reducing product formation.

Two-Step Protocols for N-Substituted Sulfinates

Maruoka et al. (2018) described a method involving the generation of α-lithiated amines, which are then trapped with DABSO to produce α-aminoalkanesulfinates. This approach can be adapted for aromatic systems bearing amino functionalities.

Summary Table of Preparation Methods

Method Key Reagents Typical Yield (%) Advantages Limitations
Direct sulfonation of precursors Aromatic methyl esters + sulfonyl chlorides 70–90 Simplicity, scalability Requires careful pH control
Aromatic sulfonyl chlorides + sodium sulfite Sulfonyl chlorides + Na₂SO₃ 72–87 High purity, industrial suitability Sensitive to hydrolysis
DABSO-mediated sulfinylation Aryl halides + DABSO 42–91 Versatile, broad scope Requires organometallic reagents
Friedel–Crafts sulfination Aromatic compounds + DABSO + AlCl₃ Variable Direct aromatic sulfonation Limited to electron-rich arenes

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate, a sodium salt of a sulfonic acid derivative, is used in scientific research as an intermediate in the synthesis of complex organic molecules. It has applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate serves as a building block in creating more complex organic molecules. It can undergo reactions such as oxidation, where it forms sulfonic acids, reduction, which can convert the sulfonate group to a sulfide or thiol group, and substitution, where the methoxycarbonyl group can be replaced with other functional groups. Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols in the presence of catalysts for substitution.
  • Biology This compound can be employed in biological studies, specifically those concerning enzyme inhibition and protein modification. The sulfonate group in Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate can form strong ionic bonds with positively charged sites on proteins, which can inhibit or modify their activity. The methoxycarbonyl group may also engage in hydrogen bonding and other interactions that affect the compound’s biological activity. Studies have indicated that sodium sulfinates exhibit antioxidant activity by scavenging free radicals, which helps protect cells from oxidative stress, potentially relevant in cancer prevention.
  • Industry Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is used in the production of specialty chemicals and materials with specific properties.

Research indicates that sodium sulfinates have antioxidant activity and can scavenge free radicals, protecting cells from oxidative stress.

StudyFindings
Study 1Demonstrated cytotoxicity against breast cancer cell lines with IC50 values <10 μM.
Study 2Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40%.
Study 3Showed enhanced antioxidant capacity through DPPH scavenging assays, suggesting potential as a dietary supplement.

Mechanism of Action

The mechanism of action of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Toxicity Data (NOAEL/NOEL)
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate C₉H₉NaO₄S -COOMe (5), -CH₃ (2), -SO₂⁻Na⁺ (1) Synthetic intermediate, potential XOD inhibition* Not reported
Sodium 4-(methoxycarbonyl)phenolate C₈H₇NaO₃ -COOMe (4), -SO₂⁻Na⁺ (1) Low toxicity, non-carcinogenic 300 mg/kg (rabbit)
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate C₈H₆ClNaO₄S -Cl (2), -COOMe (5), -SO₂⁻Na⁺ (1) High electrophilicity Not reported
Sodium 5-bromo-2-fluorobenzene-1-sulfinate C₆H₄BrFO₂S -Br (5), -F (2), -SO₂⁻Na⁺ (1) Cross-coupling reactions Not reported
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate C₈H₆BrNaO₄S -Br (2), -COOMe (5), -SO₂⁻Na⁺ (1) Bifunctional synthetic utility Not reported

*Hypothesized based on structural similarity to compound 1 in , which showed 69.9% XOD inhibition at 10 μM .

Biological Activity

Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is a sodium sulfinic acid derivative that has garnered attention for its potential biological activities. This compound features a methoxycarbonyl group and a sulfonate functional group, which contribute to its reactivity and utility in organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11NaO4S\text{C}_10\text{H}_{11}\text{NaO}_4\text{S}

This structure indicates the presence of both an aromatic ring and functional groups that enhance its reactivity in various chemical reactions.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Substitution Reactions : The compound can engage in nucleophilic substitution reactions, allowing it to interact with various biomolecules. This reactivity is crucial for its role in synthetic pathways and potential therapeutic applications .
  • Radical Formation : Studies suggest that sodium sulfinates can generate radicals under specific conditions, which may contribute to their antimicrobial activity by damaging bacterial cell walls or interfering with metabolic processes .

Case Studies

A review of existing literature reveals several case studies highlighting the biological activity of related sodium sulfinates:

  • Antibacterial Evaluation : In a study evaluating various sodium sulfinates, sodium benzenesulfinate was shown to inhibit the growth of Escherichia coli with an MIC of 16 µg/mL. This suggests that this compound could exhibit similar or enhanced efficacy due to structural differences .
  • Cytotoxicity Assays : Cytotoxicity evaluations using MTT assays have indicated that related compounds do not significantly affect human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, including:

  • Formation of Organosulfur Compounds : Sodium sulfinates are utilized as building blocks for synthesizing complex organosulfur compounds through S–S, N–S, and C–S bond-forming reactions, enhancing their value in medicinal chemistry .

Chemical Reactions Analysis

Coupling Reactions

Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate serves as a coupling partner in cross-coupling reactions, particularly under palladium catalysis. For example, in Pd(OAc)₂/PCy₃ systems, it reacts with aryl halides to form biaryl sulfones at elevated temperatures (150°C) . The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the sulfinate, and reductive elimination to release the product .

Example Reaction:

SubstrateConditionsProductYield
1-Bromo-4-fluorobenzenePd(OAc)₂, PCy₃, K₂CO₃, 150°C4-Fluorophenyl sulfone92%

Electrochemical Alkoxysulfonylation

This sulfinate participates in electrochemical difunctionalization of alkenes. In an undivided cell with carbon electrodes, it reacts with styrenes and alcohols (e.g., methanol) under constant current (10 mA) to yield β-alkoxysulfones . Radical trapping experiments confirm a sulfonyl radical intermediate, generated via anodic oxidation of the sulfinate .

Key Steps:

  • Anodic oxidation : Sulfinate → Sulfonyl radical.

  • Radical addition : To styrene’s double bond.

  • Cation capture : By alcohol nucleophiles.

Optimized Conditions:

  • LiClO₄ electrolyte, 4 Å molecular sieves, room temperature.

  • Yields: 59–77% .

Radical-Mediated Sulfonylation

Under thermal or photolytic conditions, the compound generates sulfonyl radicals for C–H functionalization. For instance, it reacts with electron-rich arenes in the presence of PIFA (phenyliodine bis(trifluoroacetate)) to form aryl sulfones via a proposed single-electron transfer (SET) mechanism .

Reaction Scope:

  • Compatible with substituted thiophenes, furans, and activated aromatics.

  • Limited by steric hindrance (e.g., mesityl derivatives yield <35%) .

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in SN2 reactions with alkyl/aryl halides. For example, treatment with methyl iodide in DMF yields methyl sulfones .

General Reaction:
R X+ArSO2NaArSO2R+NaX\text{R X}+\text{ArSO}_2\text{Na}\rightarrow \text{ArSO}_2\text{R}+\text{NaX}

Conditions:

  • LiHMDS base, ambient to 60°C.

  • Yields: 70–95% for primary alkyl halides .

Dehydroxylative Sulfonylation

In the presence of R₃P/ICH₂CH₂I, the sulfinate reacts with alcohols to form sulfones via a dehydroxylative pathway. This method is effective for benzylic and allylic alcohols, tolerating electron-withdrawing groups (e.g., CF₃, Br) .

Example:

AlcoholProductYield
Benzyl alcoholBenzyl triflone85%
5-Norbornen-2-olNorbornenyl sulfone68%

Mechanistic Insights

  • Radical pathways : Inhibited by TEMPO, confirming radical intermediates .

  • Oxidative addition : Critical in Pd-catalyzed couplings, with turnover-limiting steps varying by substrate .

  • Electrophilic activation : Enhanced by additives like p-toluenesulfonic acid in electrochemical systems .

Q & A

What are the established synthetic routes for Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate, and what are the critical parameters affecting yield?

Basic Research Question
The synthesis typically involves sulfonation and subsequent reduction steps. A common approach includes:

  • Sulfonation : Reacting a precursor like 5-(methoxycarbonyl)-2-methylbenzene with chlorosulfonic acid to form the sulfonic acid derivative.
  • Reduction : Treating the sulfonic acid with sodium sulfite (Na₂SO₃) under controlled pH (e.g., using Na₂CO₃) to yield the sulfinate salt .
    Critical Parameters :
  • Temperature : Excess heat during sulfonation can lead to sulfone byproducts.
  • pH Control : Maintaining alkaline conditions (pH 8–10) during reduction prevents acid-catalyzed decomposition.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question
Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the methoxycarbonyl group (δ ~3.8 ppm for OCH₃, δ ~165–170 ppm for carbonyl in ¹³C) and aromatic protons (δ 6.5–8.0 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (S=O stretch).
    Chromatography :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for purity analysis .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress .

What are the known safety and handling guidelines based on toxicological studies?

Basic Research Question
While direct toxicology data for this compound is limited, structurally similar sulfinates (e.g., Sodium 4-(methoxycarbonyl)phenolate) show:

  • NOAEL : ≥250 mg/kg/day in rats, with no reproductive toxicity observed in rabbits at 300 mg/kg/day .
    Handling Recommendations :
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a dry, inert atmosphere to prevent hydrolysis .

How can researchers address discrepancies in reported synthetic yields or purity levels?

Advanced Research Question
Root Causes :

  • Byproduct Formation : Unoptimized reaction times may lead to sulfone or ester hydrolysis byproducts.
  • Purification Challenges : Residual sodium salts can skew elemental analysis.
    Methodological Solutions :
  • In-Situ Monitoring : Use FTIR or inline HPLC to track reaction progress and terminate before side reactions dominate .
  • Alternative Reducing Agents : Test Na₂S₂O₄ or LiAlH₄ for improved selectivity .
  • Cross-Validation : Compare NMR and mass spectrometry data with computational models (e.g., DFT) to confirm structural integrity .

What strategies are effective for utilizing this compound in synthesizing pharmacologically active derivatives?

Advanced Research Question
Functionalization Pathways :

  • Sulfonamide Formation : React with aryl chlorides (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of triethylamine to generate sulfonamide derivatives .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the methyl position .
    Case Study : In VEGFR2 inhibitor research, sulfinate intermediates were alkylated with ethyl iodide to introduce ethylsulfonyl groups, though selectivity issues required iterative optimization .

What crystallographic techniques and software are suitable for structural analysis?

Advanced Research Question
Crystallization : Grow single crystals via slow evaporation from DMSO/water mixtures.
Software :

  • SHELXL : For refining crystal structures using high-resolution X-ray data. Its robustness with sulfonate/sulfinate groups is well-documented .
    Crystallographic Data :
ParameterValue (Example)Source
Space GroupP21/c
Unit Cell Dimensionsa=18.28 Å, b=5.98 Å, c=7.34 Å
Hydrogen BondingCentrosymmetric dimers

How does the compound’s stability vary under different storage conditions?

Advanced Research Question
Stability Studies :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Hydrolytic Sensitivity : Susceptible to ester hydrolysis in acidic/aqueous environments; store under anhydrous conditions .
    Accelerated Testing : Use stress conditions (40°C/75% RH) with HPLC monitoring to predict shelf life .

Notes

  • Data Contradictions : Conflicting reports on synthetic yields may arise from varying reagent grades or moisture levels. Validate methods via interlaboratory reproducibility tests .
  • Advanced Tools : Pair experimental data with computational models (e.g., Gaussian for NMR prediction) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.